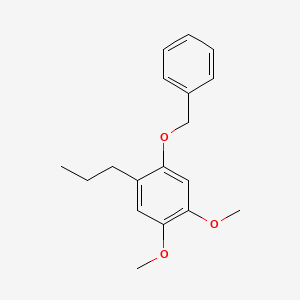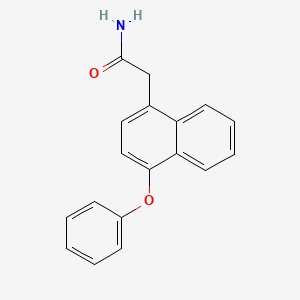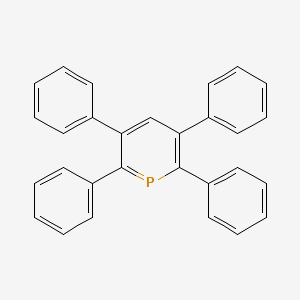
1-(Benzyloxy)-4,5-dimethoxy-2-propylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzyloxy)-4,5-dimethoxy-2-propylbenzene is an organic compound belonging to the class of benzene derivatives It features a benzene ring substituted with benzyloxy, dimethoxy, and propyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-4,5-dimethoxy-2-propylbenzene typically involves multiple steps, starting from readily available precursors. One common method includes the protection of hydroxyl groups followed by alkylation and subsequent deprotection. For instance, the benzyl protection of phenolic hydroxyl groups can be achieved using benzyl chloride in the presence of a base such as sodium hydroxide. The propyl group can be introduced via Friedel-Crafts alkylation using propyl chloride and a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Solvent selection and purification techniques are also crucial to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Benzyloxy)-4,5-dimethoxy-2-propylbenzene undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Nitric acid, sulfuric acid.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Phenols.
Substitution: Nitro derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-(Benzyloxy)-4,5-dimethoxy-2-propylbenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The benzyloxy and dimethoxy groups can influence the compound’s binding affinity and specificity towards these targets . The exact molecular pathways involved can vary based on the specific biological context and the nature of the target .
Vergleich Mit ähnlichen Verbindungen
1-(Benzyloxy)-2-iodo-4-tert-octylbenzene: Similar in structure but with an iodine substituent, used in Ullmann coupling reactions.
1-(2-Benzyloxy-2-phenylethyl)-1,2,3-triazole: A triazole derivative with antifungal activity.
1-Benzyloxy-5-phenyltetrazole: Known for its activity against androgen receptor-dependent prostate cancer cells.
Uniqueness: 1-(Benzyloxy)-4,5-dimethoxy-2-propylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
583026-97-5 |
|---|---|
Molekularformel |
C18H22O3 |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
1,2-dimethoxy-4-phenylmethoxy-5-propylbenzene |
InChI |
InChI=1S/C18H22O3/c1-4-8-15-11-17(19-2)18(20-3)12-16(15)21-13-14-9-6-5-7-10-14/h5-7,9-12H,4,8,13H2,1-3H3 |
InChI-Schlüssel |
FUZPSORMISWKQM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=C(C=C1OCC2=CC=CC=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-1-fluoro-4-[4-(4-octylphenyl)buta-1,3-diyn-1-YL]benzene](/img/structure/B12577826.png)

![3,3-Difluorotricyclo[4.2.1.0~2,5~]nonane](/img/structure/B12577842.png)
![Methyl 2-[(tert-butylamino)sulfanyl]benzoate](/img/structure/B12577845.png)
![(5aR,8aR,9R)-9-(3,4-dihydroxy-5-methoxy-phenyl)-5a,6,8a,9-tetrahydroisobenzofuro[6,5-f][1,3]benzodioxole-5,8-dione](/img/structure/B12577849.png)
oxophosphanium](/img/structure/B12577850.png)

![4-[2-(2,3-Dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B12577855.png)

![L-Proline, 5-oxo-3-[4-(trifluoromethyl)phenyl]-, (3R)-](/img/structure/B12577870.png)
![[1-(4-Dodecylbenzene-1-sulfonyl)piperidin-2-yl]methanol](/img/structure/B12577891.png)

![3,5-Dihydroxy-4-[(3,4,5-trihydroxyphenyl)methoxy]benzoic acid](/img/structure/B12577904.png)

